molecular formula C21H29N3O4 B3008862 Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234973-32-0

Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B3008862
CAS No.: 1234973-32-0
M. Wt: 387.48
InChI Key: WFRHQGLCGABGSO-UHFFFAOYSA-N
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Description

Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic heterocyclic compound featuring a piperidine core substituted with a methyl carboxylate group at position 1. Attached to the piperidine via a methylene bridge is a 5-oxopyrrolidine-3-carboxamide moiety, further substituted with a 3,4-dimethylphenyl group. This structure integrates multiple functional groups: a methyl ester (enhancing lipophilicity), a rigid pyrrolidone ring (contributing to conformational stability), and a dimethylphenyl group (imparting hydrophobic and steric effects).

Properties

IUPAC Name

methyl 4-[[[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-14-4-5-18(10-15(14)2)24-13-17(11-19(24)25)20(26)22-12-16-6-8-23(9-7-16)21(27)28-3/h4-5,10,16-17H,6-9,11-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRHQGLCGABGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrrolidine moiety, and a dimethylphenyl group. Its structural complexity suggests diverse interactions within biological systems.

Property Value
Molecular Formula C₁₈H₂₃N₃O₄
Molecular Weight 345.39 g/mol
IUPAC Name This compound
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activities, particularly those related to neurotransmission and metabolic regulation.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidiabetic Activity : Preliminary studies suggest that derivatives of piperidine and pyrrolidine compounds exhibit significant α-glucosidase inhibitory activity, which may translate to antidiabetic effects. This is particularly relevant for compounds with electron-donating groups like methyl or methoxy on the phenyl ring .
  • Neuroprotective Effects : Some studies indicate that similar structures can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Properties : Compounds with similar frameworks have shown potential in reducing inflammatory markers in various models, suggesting a possible anti-inflammatory role for this compound.

Case Study 1: Antidiabetic Activity

A study investigated the antidiabetic potential of related piperidine derivatives. The results indicated that compounds with similar structural motifs demonstrated significant inhibition of α-glucosidase, leading to decreased blood glucose levels in animal models .

Case Study 2: Neuroprotection

Research on piperidine derivatives revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to the modulation of signaling pathways involving Bcl-2 family proteins and caspases.

Comparative Analysis

Comparative studies with structurally similar compounds reveal insights into the biological activity of this compound:

Compound Activity Profile
Methyl 4-(piperidin-1-carbonyl)phenylcarbamateModerate α-glucosidase inhibition
1-(3,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acidSignificant neuroprotective effects
Piperazine derivativesNotable antidiabetic and anti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other piperidine- and pyrrolidine-based derivatives. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate Piperidine + pyrrolidone 3,4-Dimethylphenyl, methyl carboxylate, carboxamido-methyl bridge Ester, amide, ketone ~404 (calculated)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7) Piperidine Ethoxypropyl, methoxyimino, ethyl carboxylate Ester, imino ether 300.3 (reported)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2) Decahydro-1,6-naphthyridine Ethyl carboxylate, ketone Ester, ketone 255.3 (reported)

Key Observations :

  • Ester vs. Amide Linkages: The methyl carboxylate in the target compound contrasts with the ethyl esters in analogs (e.g., compound 7), which may alter metabolic stability and solubility.
  • Aromatic Substitution : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and hydrophobicity absent in compound 7 and 1-1/1-2. This could enhance binding to hydrophobic pockets in biological targets.
Physicochemical Properties
  • Lipophilicity: The 3,4-dimethylphenyl group in the target compound likely increases logP compared to compound 7 (lacking aromatic groups) and 1-1/1-2 (non-aromatic bicyclic systems).
  • Solubility : The methyl carboxylate and amide groups may improve aqueous solubility relative to ethyl esters, though empirical data are lacking.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:

  • Methodological Approach :
    • Controlled Copolymerization : Use a stepwise copolymerization strategy (e.g., CMDA-DMDAAC systems) to control molecular weight and reduce side reactions. Adjust monomer ratios and initiator concentrations (e.g., ammonium persulfate) to optimize reaction kinetics .
    • Flow Chemistry : Implement continuous-flow reactors for precise temperature and mixing control, minimizing intermediate degradation. Use Design of Experiments (DoE) to statistically model variables like residence time and reagent stoichiometry .
    • Purification : Employ gradient elution HPLC with a C18 column (UV detection at 254 nm) to isolate the product. Validate purity via 1H^1H-NMR integration of diagnostic peaks (e.g., methylene protons at δ 3.2–3.5 ppm).

Crystallographic Analysis

Q: What advanced crystallographic techniques are recommended for determining this compound’s 3D structure? A:

  • Methodological Approach :
    • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Apply TWINABS to correct for absorption effects in non-merohedral twins .
    • Data Collection : Optimize cryocooling (100 K) to minimize radiation damage. Collect data at synchrotron sources for enhanced resolution (<1.0 Å).
    • Validation : Cross-validate bond lengths and angles against Cambridge Structural Database (CSD) entries for pyrrolidine-piperidine hybrids .

Structure-Activity Relationships (SAR)

Q: How can molecular docking elucidate this compound’s interaction with biological targets? A:

  • Methodological Approach :
    • Target Preparation : Use AutoDock Vina to model the binding pocket (e.g., calcium channels or bacterial enzymes). Generate protonation states at physiological pH using PROPKA.
    • Docking Parameters : Set exhaustiveness to 20 and grid spacing to 0.375 Å. Validate poses via molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories).
    • SAR Analysis : Correlate substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with binding affinity changes using Free Energy Perturbation (FEP) calculations .

Analytical Method Validation

Q: What methodologies ensure reliable characterization of this compound’s stability? A:

  • Methodological Approach :
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via LC-MS to identify degradation products (e.g., hydrolyzed lactam rings).
    • Purity Assessment : Use 13C^{13}C-NMR DEPT-135 to confirm absence of regioisomers. Quantify residual solvents (DMF, DCM) via headspace GC-MS with a DB-5MS column.
    • Storage Recommendations : Store lyophilized samples at -80°C under argon to prevent oxidation of the pyrrolidone moiety .

Pharmacological Mechanisms

Q: What experimental approaches investigate this compound’s calcium modulatory effects? A:

  • Methodological Approach :
    • In Vitro Assays : Use FLIPR Calcium 6 Assay Kit on HEK-293 cells expressing L-type calcium channels. Compare dose-response curves (EC50_{50}) with nifedipine as a control .
    • Electrophysiology : Perform whole-cell patch-clamp recordings on cardiomyocytes to measure current inhibition (IC50_{50}) at -40 mV holding potential.
    • In Vivo Validation : Administer the compound (1–10 mg/kg, IP) in rodent models of hypertension, monitoring blood pressure via telemetry .

Stereochemical Challenges

Q: How can stereoselective synthesis of the pyrrolidine-3-carboxamide moiety be achieved? A:

  • Methodological Approach :
    • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce enantioselective cyclization during pyrrolidine ring formation.
    • Asymmetric Catalysis : Employ Ru(II)-Pheox catalysts for β-ketoamide hydrogenation, achieving >95% ee. Monitor stereochemistry via chiral HPLC (Chiralpak IA column) .
    • Crystallographic Confirmation : Resolve racemic mixtures via diastereomeric salt formation (e.g., tartaric acid derivatives) and validate via Flack parameter analysis .

Data Contradiction Analysis

Q: How should discrepancies between in vitro and in vivo activity data be addressed? A:

  • Methodological Approach :
    • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to identify bioavailability limitations.
    • Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo efficacy .
    • Dose Adjustment : Apply allometric scaling (e.g., 3/4 power law) to extrapolate effective doses from rodents to humans, accounting for species-specific CYP450 metabolism .

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